

TP-472: A Comparative Analysis of a Potent BRD9 Inhibitor

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Compound of Interest		
Compound Name:	TP-472	
Cat. No.:	B2554163	Get Quote

In the landscape of epigenetic drug discovery, bromodomain and extra-terminal domain (BET) proteins have emerged as critical targets. Among the non-BET bromodomains, BRD9 has garnered significant attention for its role in various cancers, including synovial sarcoma and acute myeloid leukemia. This has spurred the development of potent and selective inhibitors to probe its function and for potential therapeutic applications. This guide provides a comprehensive comparison of **TP-472** with other notable BRD9 inhibitors, focusing on their performance backed by experimental data.

Performance Comparison of BRD9 Inhibitors

The efficacy of a BRD9 inhibitor is determined by its potency, selectivity, and cellular activity. The following tables summarize the key quantitative data for **TP-472** and other well-characterized BRD9 inhibitors.

Table 1: In Vitro Potency of BRD9 Inhibitors



Inhibitor	Target	Kd (nM)	IC50 (nM)	Assay Type
TP-472	BRD9	33	-	Isothermal Titration Calorimetry (ITC)
BRD7	340	-	ITC	
BI-9564	BRD9	14	75	ITC, AlphaScreen
BRD7	239	3400	ITC, AlphaScreen	
BI-7273	BRD9	0.75	19	ITC, AlphaScreen
BRD7	0.3	117	ITC, AlphaScreen	
I-BRD9	BRD9	-	50 (pIC50=7.3)	Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
LP99	BRD9	99	325	ITC, TR-FRET
BRD7	909	-	ITC	

Kd (Dissociation Constant) is a measure of binding affinity, with lower values indicating stronger binding. IC50 (Half-maximal inhibitory concentration) indicates the concentration of an inhibitor required to block 50% of a biological activity.

Table 2: Selectivity Profile of BRD9 Inhibitors



Inhibitor	Selectivity for BRD9 over BRD7 (fold)	Selectivity for BRD9 over BET family (fold)	Notes
TP-472	>10	>30 (over other bromodomain families except BRD7)	
BI-9564	~17	>1000 (IC50 >100 μM for BETs)	Also shows off-target activity against CECR2 (Kd = 258 nM).[1]
BI-7273	~0.4	Excellent selectivity vs BET family.	Potent dual inhibitor of BRD9 and BRD7.[2] [3]
I-BRD9	~200	>700	Highly selective for BRD9.[4][5][6]
LP99	~9.2	-	Selective inhibitor of BRD7 and BRD9.[7] [8][9]

Table 3: Cellular Activity of BRD9 Inhibitors



Inhibitor	Cell Line	Cellular Assay	Potency
TP-472	Melanoma cell lines (A375, SKMEL-28)	Growth inhibition	EC50 in low μM range
BI-9564	EOL-1 (AML)	Proliferation assay	EC50 = 800 nM[10]
U2OS	FRAP	~90% inhibition at 0.1 μ M[11]	
BI-7273	EOL-1 (AML)	Proliferation assay	EC50 = 1400 nM[2]
U2OS	FRAP	Active at 1 μM	
I-BRD9	Kasumi-1	Gene expression	Downregulation of cancer-related genes
HUT78	Chemoproteomic competition	IC50 = 79.43 nM[4]	
LP99	U2OS	FRAP	Disrupts BRD9/chromatin interaction at 0.8 μM

Experimental Protocols

The data presented above are derived from a variety of standard biochemical and cellular assays. Below are brief descriptions of the key experimental methodologies.

Isothermal Titration Calorimetry (ITC): This is a biophysical technique used to directly measure the heat changes that occur upon the binding of an inhibitor to its target protein. It provides a highly accurate determination of the binding affinity (Kd), stoichiometry, enthalpy, and entropy of the interaction.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): This is a bead-based immunoassay that measures the displacement of a biotinylated histone peptide from a GST-tagged bromodomain protein. Inhibition of this interaction by a compound results in a decrease in the luminescent signal, allowing for the determination of the IC50 value.







Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This assay measures the proximity of two molecules labeled with fluorescent dyes. In the context of BRD9 inhibitors, a europium-labeled anti-tag antibody binds to the bromodomain, and a biotinylated histone peptide is brought into proximity via a streptavidin-allophycocyanin conjugate. An inhibitor disrupts this interaction, leading to a decrease in the FRET signal.

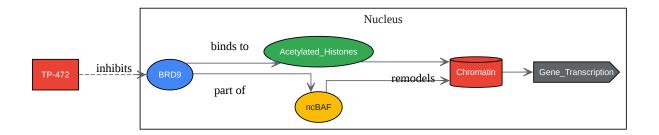
Fluorescence Recovery After Photobleaching (FRAP): This is a cell-based assay used to measure the dynamics of molecular mobility. A fluorescently tagged BRD9 protein is expressed in cells, and a small region of the nucleus is photobleached with a high-intensity laser. The rate of fluorescence recovery in the bleached area is monitored over time. Inhibitors that disrupt the interaction of BRD9 with chromatin will lead to a faster recovery rate.[12]

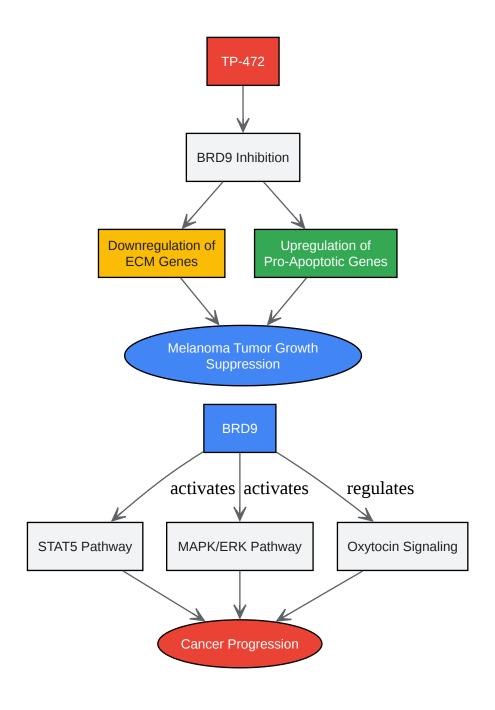
NanoBRET (Bioluminescence Resonance Energy Transfer): This is another cell-based assay that measures protein-protein interactions. One protein is fused to a NanoLuc luciferase, and the other to a HaloTag ligand labeled with a fluorescent probe. The binding of an inhibitor disrupts the interaction, leading to a decrease in the BRET signal.

Signaling Pathways and Mechanism of Action

BRD9 is a component of the non-canonical BAF (ncBAF) chromatin remodeling complex, which plays a crucial role in regulating gene expression.[13] By inhibiting BRD9, small molecules like **TP-472** can modulate the transcription of genes involved in cell proliferation, differentiation, and survival.









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